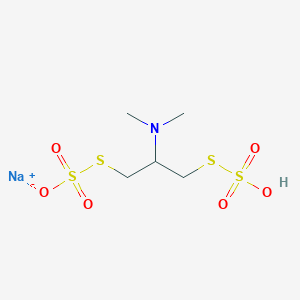

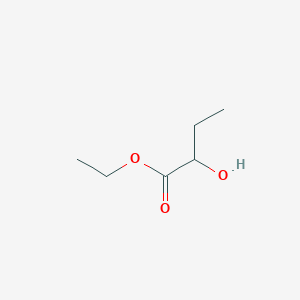

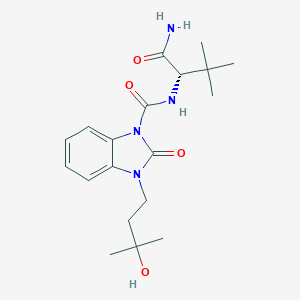

![molecular formula C15H13N3O2S B057712 2-(4-硝基苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑 CAS No. 60477-38-5](/img/structure/B57712.png)

2-(4-硝基苯基)-5,6,7,8-四氢咪唑并[2,1-b][1,3]苯并噻唑

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole", involves multiple steps, including condensation reactions, and the use of specific functional groups to achieve the desired compound. For instance, the synthesis of benzimidazoles derivatives with potential antihypertensive activity involved the condensation of 4-chloro-o-Phenylenediamine with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole and related compounds can be analyzed using various spectroscopic techniques such as IR spectroscopy, NMR (both 13C and 1H), and Mass spectroscopy to determine the presence of specific functional groups and the overall structure of the synthesized compounds (Sharma, Kohli, & Sharma, 2010).

Chemical Reactions and Properties

The chemical reactions involving benzothiazole derivatives can lead to the formation of compounds with various properties. For example, the reaction involving nitrenes and benzothiazoles can yield indazolo[3,2-b]benzothiazole through attack on the benzothiazole nitrogen, demonstrating the reactivity of the nitrene in the presence of benzothiazoles (Hawkins, Lindley, Mcrobbie, & Meth–Cohn, 1980).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as their fluorescence and emission characteristics, can be sensitive to the micro-environment. These properties are influenced by the molecular structure, such as the presence of dihydroxyphenyl groups, which can lead to single absorption and dual emission with a large Stokes shift (Patil, Padalkar, Tathe, Gupta, & Sekar, 2013).

科学研究应用

抗肿瘤和多药耐药调节: 一些衍生物,特别是2-苯基-5,6,7,8-四氢咪唑并[2,1-b]-苯并噻唑,已显示出克服肿瘤细胞多药耐药的潜力 (Tasaka 等人,1997)。

免疫抑制剂: 已发现某些2-苯基咪唑[2,1-b]苯并噻唑衍生物显着抑制小鼠迟发型超敏反应 (DTH),而不会抑制体液免疫 (Mase 等人,1986)。

拓扑异构酶 II 抑制剂: 苯并噻唑的衍生物,包括与所讨论化合物相关的衍生物,已显示出对真核 DNA 拓扑异构酶 II 的抑制活性,这在癌症研究中很重要 (Pınar 等人,2004)。

抗利什曼病效应: 在抗利什曼病研究的背景下,一些硝基取代的咪唑[2,1-b][1,3]恶嗪衍生物,与所讨论的化合物在结构上相似,已显示出有希望的结果 (Thompson 等人,2018)。

用于细菌检测的荧光底物: 已合成2-(2-硝基苯基)苯并噻唑的衍生物,并将其评估为临床上重要细菌中硝基还原酶活性的指标 (Cellier 等人,2011)。

拓扑异构酶 I 抑制剂: 已合成一些取代的苯并咪唑,它们与所讨论的化合物相关,并将其评估为拓扑异构酶 I 的抑制剂,拓扑异构酶 I 是癌症治疗中的另一个关键靶点 (Kim 等人,1996)。

抗菌和抗癌剂: 新型的2-(4-氨基苯基)苯并噻唑已显示出选择性和有效的抗肿瘤特性。这些化合物诱导并被细胞色素 P450 1A1 生物转化,在癌症治疗中具有潜在应用 (Bradshaw 等人,2002)。

抗高血压活性: 已合成并筛选了某些苯并咪唑衍生物(与所讨论的化合物相关)的抗高血压活性 (Sharma 等人,2010)。

淀粉样蛋白成像剂: 已合成一种衍生物 2-(4'-氟苯基)-1,3-苯并噻唑,作为氟-18 标记的衍生物,用于可视化阿尔茨海默病患者的淀粉样蛋白沉积 (Serdons 等人,2009)。

抗菌和抗癌支架: 已设计和合成 N,2,6-三取代的 1H-苯并咪唑衍生物,显示出有效的抗菌和抗癌活性 (Pham 等人,2022)。

软骨形成抑制: 苯并咪唑,包括与所讨论化合物相似的衍生物,已显示出对小鼠肢芽细胞培养系统中软骨形成的抑制作用 (Tsuchiya 等人,1987)。

未来方向

属性

IUPAC Name |

2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFNSEDROOHGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

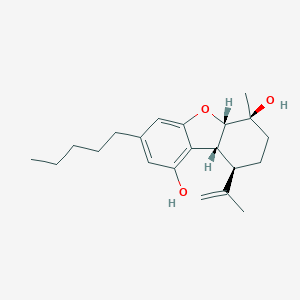

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)

![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

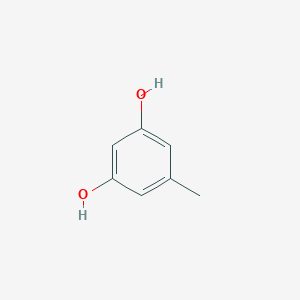

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)